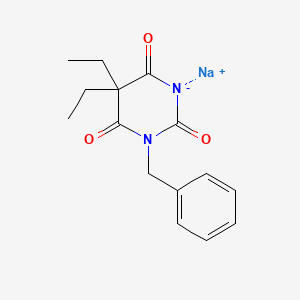

Sodium 1-benzyl-5,5-diethylbarbiturate

Description

Contextualization of the Barbiturate (B1230296) Chemical Class

Barbiturates are a class of organic compounds derived from barbituric acid, a pyrimidine (B1678525) heterocyclic ring system. uno.edumdpi.com The core structure, 2,4,6-(1H,3H,5H)-pyrimidinetrione, is the parent compound from which all barbiturates are synthesized. uno.edu While barbituric acid itself lacks direct pharmacological activity on the central nervous system, its derivatives, substituted at various positions on the ring, have been found to possess a range of biological effects. mdpi.comcdnsciencepub.com These compounds are synthesized through the condensation reaction of a malonic acid derivative with urea (B33335). libretexts.org

The pharmacological properties of barbiturates are highly dependent on the nature of the substituents on the pyrimidine ring, particularly at the C-5 position. mdpi.com By modifying these substituents, chemists can alter properties such as lipid solubility and duration of action. nih.gov

Historical and Scientific Significance of Barbiturate Research in Medicinal Chemistry

The history of barbiturates dates back to 1864, when Adolf von Baeyer first synthesized the parent compound, barbituric acid. libretexts.org However, it wasn't until the early 20th century that the medicinal value of its derivatives was recognized. In 1903, Emil Fischer and Joseph von Mering discovered that 5,5-diethylbarbituric acid, later known as barbital (B3395916), was an effective hypnotic. libretexts.org This discovery marked the beginning of a new era in medicinal chemistry, leading to the synthesis of over 2,500 different barbiturate analogs. libretexts.org

For several decades, from the 1920s to the mid-1950s, barbiturates were the primary drugs used for sedation and hypnosis. libretexts.org Their development revolutionized the treatment of conditions like insomnia and anxiety. cdnsciencepub.com The extensive research into structure-activity relationships within the barbiturate class has provided fundamental insights into drug design and the chemical basis of pharmacological action.

Structural Specificity of Sodium 1-Benzyl-5,5-Diethylbarbiturate: Implications of N-1 Benzyl (B1604629) and C-5 Diethyl Substitutions

The chemical structure of this compound is distinguished by two key features: a benzyl group attached to the N-1 position of the barbiturate ring and two ethyl groups at the C-5 position.

The presence of two alkyl groups at the C-5 position is a critical determinant of the compound's properties. To be pharmacologically active, barbiturates generally require lipophilic substituents at this position, which allows them to cross the blood-brain barrier. slideshare.net The 5,5-diethyl substitution, as seen in the early barbiturate barbital, confers these necessary lipophilic characteristics. nih.gov

Substitution at one of the nitrogen atoms of the barbiturate ring, in this case with a benzyl group at the N-1 position, has a significant impact on the molecule's acidity. auburn.edu The addition of an alkyl or aryl group to a ring nitrogen generally reduces the acidity (raises the pKa) of the compound. auburn.edu This alteration in acidity can influence the compound's solubility and its interactions with biological targets. The synthesis of N-substituted benzyl derivatives of 5,5-disubstituted barbiturates has been a subject of pharmaceutical chemistry research. nih.gov

Below is a table summarizing the key structural features of this compound.

| Structural Feature | Description | Implication |

| Core Structure | Barbituric Acid Ring | The foundational heterocyclic structure of the molecule. |

| N-1 Substitution | Benzyl Group | An arylmethyl group attached to one of the nitrogen atoms. This substitution reduces the acidity of the molecule. auburn.edu |

| C-5 Substitution | Two Ethyl Groups | Two ethyl groups attached to the fifth carbon of the ring. This feature provides the necessary lipophilicity for potential biological activity. slideshare.net |

| Salt Form | Sodium Salt | The compound exists as a sodium salt, which typically enhances water solubility. |

Overview of Advanced Academic Research Directions Pertaining to the Compound

While specific research on this compound is not extensively documented in publicly available literature, research into related 5-benzyl barbiturate derivatives offers insights into potential areas of investigation. A notable direction of advanced academic research involves the synthesis and evaluation of 5-benzyl barbiturate derivatives as inhibitors of uridine (B1682114) phosphorylase. google.com

Uridine phosphorylase is an enzyme involved in the metabolism of pyrimidine nucleosides. google.com Inhibitors of this enzyme have been investigated for their potential to enhance the efficacy and reduce the toxicity of certain anticancer and antiviral drugs. google.com Newly synthesized 5-benzyl barbiturate derivatives have been shown to be potent and specific inhibitors of this enzyme. google.com This line of research suggests that compounds like this compound could be of interest as scaffolds for the development of novel therapeutic agents in oncology and virology.

Furthermore, the synthesis of N-substituted and N,N'-disubstituted benzyl derivatives of barbiturates continues to be an area of interest in pharmaceutical sciences, aiming to explore how these modifications influence the compounds' chemical and biological profiles. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

94201-49-7 |

|---|---|

Molecular Formula |

C15H17N2NaO3 |

Molecular Weight |

296.30 g/mol |

IUPAC Name |

sodium;1-benzyl-5,5-diethylpyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C15H18N2O3.Na/c1-3-15(4-2)12(18)16-14(20)17(13(15)19)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3,(H,16,18,20);/q;+1/p-1 |

InChI Key |

BZXGMPMMCUFEBT-UHFFFAOYSA-M |

Canonical SMILES |

CCC1(C(=O)[N-]C(=O)N(C1=O)CC2=CC=CC=C2)CC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Benzyl 5,5 Diethylbarbiturate Analogues

Strategies for the N-1 Benzyl (B1604629) Substitution of Barbituric Acid Scaffolds

The introduction of a benzyl group at the N-1 position of the barbiturate (B1230296) core is a key synthetic challenge that can be addressed through various strategic approaches. These methods range from classical condensation reactions to more modern, sequential processes.

General Synthetic Routes for Barbiturate Derivatives Applicable to N-1 Substitution

The foundational method for synthesizing the barbiturate skeleton involves the condensation of a malonic ester derivative with urea (B33335). acs.org For a 5,5-disubstituted barbiturate, the process typically starts with a disubstituted diethyl malonate. libretexts.orglibretexts.org This is reacted with urea in the presence of a strong base like sodium ethoxide, leading to a twofold nucleophilic acyl substitution to form the heterocyclic ring. acs.orglibretexts.orglibretexts.org While this classical route is robust for producing 5,5-disubstituted barbiturates, the yields can sometimes be moderate due to side reactions like hydrolysis or decarbethoxylation. acs.org

To create N-substituted derivatives, this core reaction can be adapted by using N-substituted ureas. For instance, reacting diethyl 1-methylbutyl malonate with methyl urea produces 1-Methyl-5-(1ˡ-methylbutyl) barbituric acid. medcraveonline.com This principle can be extended to synthesize N-benzyl derivatives by using N-benzylurea as a starting material in the condensation reaction.

A more contemporary and versatile approach involves a one-pot, three-component sequential process. acs.org This method reacts N-alkyl,N'-aryl carbodiimides with malonic acid monoesters to form N-acyl urea intermediates. acs.org These intermediates can then undergo cyclization and subsequent alkylation in the same pot to yield N-alkyl,N'-aryl 5,5-disubstituted barbiturates in high yields. acs.org This strategy offers a more direct and efficient route to complex, multi-substituted barbiturates under mild conditions. acs.org

Specific Reaction Pathways for Incorporating the Benzyl Moiety at the 1-Position

Direct benzylation at the nitrogen atom is a primary method for synthesizing N-1 benzyl barbiturates. This can be achieved by reacting a pre-formed 5,5-disubstituted barbiturate, such as 5,5-diethylbarbituric acid, with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base. The synthesis of N-substituted and N,N'-disubstituted benzyl derivatives of various 5,5-disubstituted barbiturates has been a subject of pharmaceutical research. nih.gov

Another specific pathway involves the alkylation of a persilylated barbituric acid derivative. google.com In this method, the barbituric acid is first treated with a silylating agent to protect the nitrogen positions. The resulting persilylated derivative is then alkylated at the N-1 position with an appropriate reagent, such as (2-acetoxyethoxy)methyl bromide, followed by deprotection. google.com

Furthermore, specialized techniques have been developed that combine synthesis and analysis. On-column gas chromatographic synthesis allows for the preparation of various 1,3-dialkyl barbiturates, including benzyl derivatives, by reacting the parent barbiturate with reagents like N,N-dimethylformamide dineopentyl acetal (B89532) in the presence of benzyl alcohol. nih.gov

Chemical Modifications and Derivatization at the C-5 Position of 1-Benzyl-Substituted Barbiturates

Once the N-1 benzyl scaffold is in place, further chemical diversity can be introduced by modifying the C-5 position. The active methylene (B1212753) group at C-5 of barbituric acid is a key site for functionalization. jetir.org

A primary method for C-5 modification is the Knoevenagel condensation. nih.gov This reaction involves the condensation of an aldehyde with the active methylene group at C-5. For a 1-benzyl-substituted barbiturate, this would involve reacting 1-benzylbarbituric acid with an aromatic or aliphatic aldehyde. nih.gov The resulting 5-arylidene or 5-alkylidene derivative can then be subjected to reduction, for example with sodium borohydride, to yield a 5-benzyl or 5-alkyl substituted product. google.com This two-step sequence (condensation followed by reduction) is a well-established method for producing 5-benzyl barbiturate derivatives. google.com

The feasibility of this approach on an N-substituted scaffold is supported by similar reactions performed on related compounds. For example, Knoevenagel condensation is conveniently carried out by grinding 1,3-dimethylbarbituric acid with aromatic aldehydes. nih.gov This indicates that N-substitution does not preclude reactivity at the C-5 position.

The following table outlines the products from a Knoevenagel condensation of various aldehydes with barbituric acid, a reaction type applicable to N-1 benzyl-substituted analogues.

| Product | Aldehyde Reactant | Yield (%) |

| 5-Benzylidenebarbituric acid | Benzaldehyde (B42025) | 85% |

| 5-(4-Chlorobenzylidene)barbituric acid | 4-Chlorobenzaldehyde | 88% |

| 5-(4-Methylbenzylidene)barbituric acid | 4-Methylbenzaldehyde | 82% |

| 5-(4-Methoxybenzylidene)barbituric acid | 4-Methoxybenzaldehyde | 92% |

| Data derived from studies on barbituric acid condensation reactions, illustrating a pathway adaptable for N-1 benzyl derivatives. nih.gov |

Green Chemistry Principles in Barbiturate Synthesis

Modern synthetic chemistry increasingly emphasizes environmentally benign methods, and barbiturate synthesis is no exception. jetir.org Several green chemistry approaches have been successfully applied to the synthesis of barbituric acid derivatives, particularly in reactions involving the C-5 position. jetir.org

Key green strategies include:

Solvent-Free Reactions : Many syntheses, such as the Knoevenagel condensation, can be performed under solvent-free conditions by grinding the solid reactants together, often with a catalyst like sodium acetate. This method is simple, reduces pollution, and is economically favorable. jetir.org

Microwave Irradiation : The use of microwave technology can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. arcjournals.org

Aqueous Media : Utilizing water as a solvent is a cornerstone of green chemistry. mdpi.com The synthesis of certain pyrido-pyrimidine derivatives from thio-barbituric acid has been achieved in a water bath, highlighting the potential for aqueous reaction conditions. mdpi.com

Novel Catalysts : The development of efficient and reusable catalysts is crucial. Green approaches have employed a variety of catalysts including reusable nano-catalysts like sulfonic acid functionalized SBA-15, gold nanoparticles, and simple salts, which can replace more hazardous reagents. researchgate.netnih.gov

The following table compares conventional and microwave-assisted synthesis for certain barbituric acid derivatives, demonstrating the efficiency of green methods.

| Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Microwave) | Yield (Microwave) |

| 3-4 hours | 54-68% | 3-5 minutes | 79-90% |

| This table illustrates the significant improvements in reaction time and yield when applying microwave-assisted green chemistry principles to the synthesis of barbiturate derivatives. arcjournals.org |

Advanced Purification and Isolation Techniques for Novel N-1 Benzyl-Substituted Barbiturates

The purification and isolation of newly synthesized barbiturates are critical steps to ensure the final product's purity and to characterize it accurately. Standard laboratory techniques are widely employed, but more advanced methods offer increased efficiency.

Standard purification methods include:

Recrystallization : This is a common and effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out. google.com

Silica Gel Column Chromatography : This technique is essential for separating complex mixtures and purifying products, especially for N-substituted arylidene intermediates that may not be easily recrystallized. google.com

An advanced technique that integrates synthesis and purification is on-column gas chromatographic synthesis . nih.gov In this method, the reaction to form 1,3-dialkyl barbiturates occurs directly within the gas chromatograph column. nih.gov This approach not only synthesizes the desired compound but also separates it from reactants and by-products in a single, streamlined process, making it a powerful tool for preparing and isolating small quantities of pure substances for analytical purposes. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Sodium 1-benzyl-5,5-diethylbarbiturate in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule's carbon-hydrogen framework.

For the related compound, 1-benzyl-5,5-diethylbarbituric acid, the ¹H NMR spectrum would display distinct signals corresponding to each type of proton. The protons of the benzyl (B1604629) group would appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm) and a singlet for the benzylic methylene (B1212753) (CH₂) protons. The ethyl groups at the C5 position would give rise to a quartet for the methylene (CH₂) protons and a triplet for the terminal methyl (CH₃) protons. chemicalbook.com For the sodium salt, the acidic N-H proton signal would be absent.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbons (C4/C6 and C2) of the barbiturate (B1230296) ring, the quaternary C5 carbon, and the distinct carbons of the benzyl and ethyl substituents. The specific chemical shifts are sensitive to the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-benzyl-5,5-diethylbarbituric Acid Data is predicted based on typical values for similar structural motifs.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl CH₃ | Triplet, ~0.8 | ~9 |

| Ethyl CH₂ | Quartet, ~1.9 | ~32 |

| Benzyl CH₂ | Singlet, ~5.1 | ~45 |

| C5 | - | ~58 |

| Aromatic C-H | Multiplet, 7.2-7.4 | ~127-129 |

| Aromatic C (ipso) | - | ~135 |

| C4, C6 (C=O) | - | ~172 |

| C2 (C=O) | - | ~150 |

| N-H | Broad, ~11.5 | - |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR)) for Functional Group Identification and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups within this compound and to probe intermolecular interactions, particularly hydrogen bonding in its corresponding acid form. researchgate.net The spectrum is characterized by several key absorption bands.

The most prominent features in the IR spectra of barbiturates are the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations, typically appearing in the region of 1650-1750 cm⁻¹. nih.gov The exact positions of these bands are sensitive to the electronic environment and hydrogen bonding. nih.gov For the neutral acid form, a broad band associated with N-H stretching is expected around 3100-3200 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ range. The presence of the benzyl group would also contribute to aromatic C=C stretching bands in the fingerprint region (below 1600 cm⁻¹). In solid-state barbiturate structures, intermolecular hydrogen bonding between the N-H donor and carbonyl oxygen acceptor (N-H···O=C) significantly influences the positions and shapes of these bands. researchgate.netnih.gov

Table 2: Characteristic FT-IR Absorption Frequencies for Barbiturate Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 3100 - 3200 | Broad; present in the acid form, influenced by H-bonding. nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | From the benzyl group. |

| Aliphatic C-H Stretch | 2850 - 2980 | From the ethyl groups. |

| C=O Stretch | 1650 - 1750 | Multiple strong, sharp bands characteristic of the barbiturate ring. nih.gov |

| C-N Stretch | 1300 - 1400 | Part of the complex fingerprint region. |

Mass Spectrometry (MS, LC-MS, LC-ESI-MS/MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) and its hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are critical for determining the molecular weight and elucidating the fragmentation pathways of this compound. nih.gov For barbiturates, LC-MS analysis is often performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for these acidic compounds. nih.gov

In a typical analysis, the molecular ion would be observed as the deprotonated molecule [M-H]⁻ for the acid form or as the intact anion for the sodium salt. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide detailed structural information. nih.govscispace.com The fragmentation of 5,5-disubstituted barbiturates is well-characterized and typically involves cleavages within the heterocyclic ring and the loss of the substituents at the C5 position. researchgate.netgovst.edu For 1-benzyl-5,5-diethylbarbituric acid, key fragmentation pathways would include the loss of the benzyl group, the ethyl groups, and subsequent ring fissions.

Table 3: Predicted m/z Values for Major Ions in Mass Spectra of 1-benzyl-5,5-diethylbarbituric Acid (MW: 274.32 g/mol )

| Ion | Formula | Predicted m/z | Description |

| [M-H]⁻ | C₁₅H₁₇N₂O₃⁻ | 273.12 | Deprotonated molecular ion. |

| [M-H - C₂H₄]⁻ | C₁₃H₁₃N₂O₃⁻ | 245.09 | Loss of ethylene (B1197577) from an ethyl group. |

| [M-H - C₂H₅]⁻ | C₁₃H₁₂N₂O₃⁻ | 244.08 | Loss of an ethyl radical. |

| [M-H - C₇H₇]⁻ | C₈H₁₀N₂O₃⁻ | 183.07 | Loss of the benzyl radical. |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.05 | Tropylium ion (observed in positive mode). |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Complex Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Barbiturates generally exhibit low-intensity absorption bands in the short-wavelength UV region, typically between 200 and 220 nm. govst.edu The absorption characteristics are highly dependent on the pH of the solution due to the keto-enol tautomerism and ionization of the imide protons of the barbiturate ring.

Furthermore, barbiturates can act as electron donors and react with various electron acceptors (π-acceptors) to form colored charge-transfer (CT) complexes. nih.gov The formation of these complexes gives rise to new, broad absorption bands at longer wavelengths in the visible region of the spectrum. nih.govrsc.org The study of these CT complexes can provide insights into the electron-donating properties of the barbiturate molecule. The specific wavelength and intensity of the CT band are dependent on the nature of both the donor (barbiturate) and the acceptor molecule. nih.gov

Table 4: UV-Vis Absorption Data for Barbiturate Systems

| System | λmax (nm) | Conditions / Notes |

| Barbiturate Core | ~200-220 | In neutral or acidic solution; corresponds to n→π* and π→π* transitions. govst.edu |

| Ionized Barbiturate | Shift to longer λ | In basic solution (pH > 8), due to formation of the anionic species. |

| Charge-Transfer Complex | > 400 | Varies depending on the specific electron acceptor used. nih.gov |

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture and Hydrogen Bonding Networks

Table 5: Typical Hydrogen Bond Parameters in Barbiturate Crystal Structures Data from related barbiturate structures.

| Interaction | D-H···A | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| Intermolecular H-bond | N-H···O=C | 2.7 - 3.2 | 160 - 175 | iucr.orgacs.org |

Chiral Analysis Techniques for Enantiomeric Resolution of Optically Active Barbiturate Analogues

This compound is an achiral molecule as the C5 position is substituted with two identical ethyl groups. However, many pharmacologically active barbiturates are chiral, possessing a stereocenter at the C5 position when substituted with two different alkyl or aryl groups (e.g., phenobarbital). The enantiomers of such chiral barbiturates often exhibit different pharmacological activities, necessitating methods for their separation and analysis. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for the enantiomeric resolution of chiral barbiturates. nih.govijsra.net Cyclodextrin-based columns, particularly permethylated β-cyclodextrin, have proven effective for this purpose. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric inclusion complexes between the barbiturate enantiomers and the chiral cavities of the cyclodextrin, leading to different retention times. nih.gov Chiral capillary electrophoresis is another technique used for the separation of barbiturate enantiomers, often employing cyclodextrins as chiral selectors in the running buffer. ijsra.net

Computational Chemistry and Structure Activity Relationship Sar Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure and Spectroscopic Property Predictions

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like sodium 1-benzyl-5,5-diethylbarbiturate, DFT calculations could predict its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Such calculations have been performed on related heterocyclic compounds to compare optimized structures with experimental data from X-ray crystallography. nih.govmdpi.com

Furthermore, DFT can be used to compute electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MESP). The MESP map, for instance, reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for predicting non-covalent interactions with biological targets. mdpi.com

Time-Dependent DFT (TD-DFT) extends these principles to excited states, allowing for the prediction of electronic absorption spectra (UV-Vis). This can be correlated with experimental spectroscopic data to validate the computational model.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |

| Dipole Moment | - | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | - | Predicts sites for electrophilic and nucleophilic attack. |

Note: The table above is illustrative of the types of data generated from DFT calculations; specific values for this compound are not available in the reviewed literature.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Modeling

Barbiturates are known to exert their effects by modulating the function of the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In the case of this compound, docking studies would be instrumental in visualizing its binding pose within the allosteric site on the GABAA receptor. nih.govnih.gov

The process involves preparing the 3D structure of the ligand and the receptor, often obtained from crystallographic data or homology modeling. nih.govnih.gov The ligand is then placed into the binding site, and a scoring function is used to estimate the binding affinity. This can help to identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts with the benzyl (B1604629) and diethyl groups of the ligand.

Molecular dynamics (MD) simulations can further refine the docked pose, providing insights into the stability of the ligand-receptor complex over time. MD simulates the movement of atoms and molecules, allowing for the observation of conformational changes and the dynamics of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 2D-QSAR, 3D-Pharmacophore) to Correlate Molecular Descriptors with Preclinical Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. A 2D-QSAR model might use descriptors such as molecular weight, lipophilicity (logP), and topological indices to predict activity.

A 3D-pharmacophore model, on the other hand, defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For a series of barbiturate (B1230296) analogues, a pharmacophore model could identify the crucial features, such as hydrogen bond donors and acceptors, and hydrophobic regions, that are required for potent GABAA receptor modulation. The addition of the benzyl group in this compound would significantly alter its steric and hydrophobic profile compared to the parent compound, and QSAR studies would be essential to quantify the impact of this substitution on its activity.

In Silico Prediction of Molecular Parameters Relevant to Biological Distribution and Interaction (e.g., Lipophilicity, Plasma Protein Binding, Blood-Brain Barrier Penetration)

The journey of a drug to its target is governed by its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties based on the molecular structure.

Lipophilicity: Often expressed as the logarithm of the partition coefficient (logP), lipophilicity is a key determinant of a drug's ability to cross cell membranes, including the blood-brain barrier (BBB). nih.govnih.gov The introduction of a benzyl group would be expected to increase the lipophilicity of the barbiturate core.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins like albumin affects its free concentration and, therefore, its availability to exert a pharmacological effect. nih.govfrontiersin.org Highly lipophilic compounds often exhibit higher plasma protein binding. nih.gov

Blood-Brain Barrier (BBB) Penetration: For a centrally acting drug, the ability to cross the BBB is paramount. nih.gov Predictions of BBB penetration are often based on a combination of factors including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov

Table 2: Predicted Physicochemical Properties Relevant to Biological Distribution

| Property | Sodium 5,5-diethylbarbiturate | Predicted for this compound |

| Molecular Weight ( g/mol ) | 206.17 sigmaaldrich.com | ~296.32 |

| LogP (Octanol-water) | ~1.8 | Higher |

| Plasma Protein Binding (%) | Variable by species frontiersin.org | Likely Increased |

| BBB Penetration | Yes | Predicted to be significant |

Note: Values for this compound are predictive and not based on experimental data.

Topological Analysis of Electron Density and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.comnih.gov By mapping properties like dnorm (normalized contact distance), di (internal distance), and de (external distance) onto the surface, one can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces. nih.govmdpi.com

Molecular and Cellular Mechanisms of Action Preclinical Investigations

Allosteric Modulation of GABA-A Receptor Chloride Channels by Barbiturates

Barbiturates are well-established as positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org Their action is not on the primary GABA binding site itself, but on a distinct, allosteric site on the receptor complex. wikipedia.org This modulation enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), leading to increased inhibitory signaling. nih.gov

A hallmark of barbiturate (B1230296) action at the GABA-A receptor is the prolongation of the time the chloride ion channel remains open in response to GABA binding. news-medical.net Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration of each opening event. nih.gov This leads to a greater influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, thus depressing neuronal activity. news-medical.net

Research indicates that barbiturates bind to a site on the GABA-A receptor that is separate from the GABA agonist site and the benzodiazepine (B76468) binding site. wikipedia.orgnih.gov While the precise location is still under investigation, studies involving chimeric receptors and mutagenesis suggest that the binding pocket for barbiturates is located within the transmembrane domains of the receptor subunits, potentially involving residues from the β-subunits. nih.govnih.gov This distinct binding site accounts for their unique modulatory effects.

The allosteric site for barbiturates is distinct from that of benzodiazepines. wikipedia.org While both are positive allosteric modulators, their effects can be additive, but they act through different mechanisms. The actions of barbiturates can be counteracted by antagonists that act at or near the chloride channel pore, such as picrotoxin. Studies have shown that the structural changes induced by barbiturates in the GABA-A receptor differ from those caused by antagonists like picrotoxin. nih.gov

Radioligand binding assays are a common method to study the interaction of drugs with receptors. While specific studies for Sodium 1-benzyl-5,5-diethylbarbiturate are not available, studies with other barbiturates utilize radiolabeled ligands to determine binding affinities and to characterize the binding site. Electrophysiological recordings from cultured neurons, such as those from the hippocampus or cortex, are crucial for characterizing the functional effects of these compounds. nih.gov These techniques allow for the direct measurement of ion flow through the GABA-A receptor channel and demonstrate how barbiturates enhance GABA-mediated currents. nih.gov

Non-GABAergic Receptor Interactions and Their Molecular Basis

While the primary mechanism of action for barbiturates is through the GABA-A receptor, some members of this class have been shown to interact with other receptor systems, particularly at higher concentrations.

Modulation of Voltage-Dependent Calcium Channels (e.g., P/Q-type)

Preclinical evidence suggests that barbiturates can modulate the activity of voltage-dependent calcium channels (VDCCs), which are critical for neurotransmitter release and neuronal excitability. While specific data on this compound is not available, studies on other barbiturates provide a framework for its potential actions.

Barbiturates have been shown to reduce the influx of calcium through neuronal VDCCs. nih.govnih.gov This effect is thought to contribute to their central nervous system depressant properties by decreasing the release of excitatory neurotransmitters. Research has demonstrated that barbiturates can inhibit different types of VDCCs, including L-type and N-type channels. numberanalytics.com For instance, both pentobarbital (B6593769) and phenobarbital (B1680315) have been found to block the activation of L-type calcium currents. numberanalytics.com

Regarding the P/Q-type calcium channels, which are also key regulators of presynaptic neurotransmitter release, the direct effects of this compound have not been documented. However, the general inhibitory action of barbiturates on calcium conductance suggests a potential for interaction. nih.gov The reduction of calcium-dependent action potentials by barbiturates like pentobarbital and phenobarbital further supports the hypothesis that these compounds interfere with calcium entry into neurons. nih.gov It is plausible that the N-benzyl substitution could influence the potency or selectivity of this interaction, a concept derived from the general principle that substitutions on the barbiturate ring affect pharmacological activity. numberanalytics.comnih.gov

| Barbiturate Analog | Observed Effect on Voltage-Dependent Calcium Channels | Channel Type(s) Affected | Reference |

|---|---|---|---|

| Pentobarbital | Blocked activation of L-type current; Reduced calcium-dependent action potential duration. | L-type | nih.govnumberanalytics.com |

| Phenobarbital | Blocked activation of L-type current; Reduced calcium-dependent action potential duration at high concentrations. | L-type | nih.govnumberanalytics.com |

Blockade of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Beyond their well-established effects on GABA-A receptors, barbiturates are known to be inhibitors of excitatory neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels that play a significant role in fast synaptic transmission in the central nervous system. nih.gov

Studies have demonstrated that various barbiturates, including amobarbital, secobarbital, and pentobarbital, produce a reversible inhibition of nAChR-mediated currents. nih.gov This inhibition is considered a non-competitive mechanism, suggesting that barbiturates bind to a site on the nAChR protein that is distinct from the acetylcholine binding site. nih.gov Research using patch-clamp techniques has revealed that barbiturates can cause acetylcholine-activated channel events to occur in bursts, decreasing the duration of channel openings within a burst. nih.gov

Specifically, investigations into the effects of N-substituted barbiturates, such as the depressant and convulsant stereoisomers of 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB), have shown that they also inhibit nicotine-induced currents in rat medial habenula neurons. nih.gov Interestingly, both the depressant and convulsant isomers inhibited the current to a similar extent, suggesting that the inhibition of nAChRs may not be directly linked to the hypnotic or anticonvulsive actions of all barbiturates. nih.gov Given these findings, it is highly probable that this compound also acts as an antagonist at neuronal nAChRs. The presence of the benzyl (B1604629) group at the N1 position could potentially influence its affinity and the kinetics of this blockade.

| Barbiturate Compound | Effect on nAChR | Key Finding | Reference |

|---|---|---|---|

| Amobarbital, Secobarbital, Pentobarbital | Reversible inhibition of DMPP-induced currents. | Inhibition is not voltage-dependent for amobarbital. | nih.gov |

| Thiopental | Suppressed nicotine-elicited inward current and accelerated current decay. | Effects observed at clinically relevant concentrations. | nih.gov |

| 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB) isomers | Dose-dependent inhibition of nicotine-induced current. | Both depressant and convulsant isomers were inhibitory. | nih.gov |

Investigation of Alternative Central Nervous System Targets Beyond GABA-A Receptors (e.g., K+ Channels)

While the primary mechanism of action for most barbiturates is the potentiation of GABA-A receptors, preclinical studies have explored their interactions with other central nervous system targets, including various types of potassium (K+) channels.

Research has shown that certain barbiturates can inhibit ATP-sensitive potassium (K-ATP) channels in insulin-secreting cells. nih.gov Thiopentone, secobarbitone, and pentobarbitone were all found to be effective inhibitors of these channels, with their potency appearing to be related to their hydrophobicity. nih.gov In contrast, phenobarbitone was largely ineffective at inhibiting K-ATP channels. nih.gov This suggests that the structure of the substituents at the C5 position plays a crucial role in this particular interaction.

The effect of this compound on potassium channels has not been specifically investigated. However, based on the findings with other barbiturates, it is conceivable that it could modulate certain types of K+ channels. The N-benzyl group would significantly alter the lipophilicity and steric bulk of the molecule compared to its parent compound, diethylbarbiturate (barbital), which could influence its interaction with potassium channels. Further research is necessary to elucidate any potential activity at these alternative targets.

Preclinical Pharmacokinetics and Biotransformation Pathways

Role of Hepatic Microsomal Enzyme Systems in Barbiturate (B1230296) Metabolism

The biotransformation of barbiturates is critically dependent on the hepatic microsomal enzyme system, a collection of enzymes located in the smooth endoplasmic reticulum of liver cells (hepatocytes). youtube.com Central to this system is the superfamily of cytochrome P450 (CYP450) monooxygenases. nih.gov These enzymes are responsible for the oxidative metabolism that serves to terminate the biological activity of barbiturates by converting them into more water-soluble (hydrophilic) compounds, which can be more readily excreted from the body. nih.govnih.gov

The process involves a complex enzymatic cycle where the CYP450 enzyme binds to the barbiturate substrate and molecular oxygen. Electrons are transferred from the cofactor NADPH via the enzyme NADPH-cytochrome P450 reductase, leading to the activation of oxygen and subsequent oxidation of the drug molecule. researchgate.net This oxidative functionalization is the principal mechanism initiating the clearance of most barbiturates. nih.gov

Oxidative Biotransformation Pathways of Barbiturate Side Chains and Aromatic Moieties

The specific chemical structure of the substituents on the barbiturate ring dictates the primary sites for oxidative attack by CYP450 enzymes. For Sodium 1-benzyl-5,5-diethylbarbiturate, metabolic pathways are expected to target both the alkyl side chains at the C-5 position and the N-1 benzyl (B1604629) group.

Oxidation of the alkyl side chains at the C-5 position is a major metabolic pathway for many barbiturates. The primary mechanism is hydroxylation, which most commonly occurs at the penultimate carbon atom, a process known as (ω-1)-hydroxylation. auburn.edu For the 5,5-diethyl groups of the target compound, this would involve the enzymatic introduction of a hydroxyl group onto one of the ethyl chains to form a secondary alcohol. This process is analogous to the metabolism of barbital (B3395916) (5,5-diethylbarbituric acid). This hydroxylation significantly increases the polarity of the molecule, facilitating its eventual elimination. While oxidation at the terminal carbon (ω-oxidation) can also occur, (ω-1)-hydroxylation is generally the more favored route for such alkyl chains. nih.govwikipedia.org

The N-1 benzyl group presents two primary sites for oxidative metabolism: the aromatic ring and the benzylic carbon that links the phenyl group to the barbiturate nitrogen.

Aromatic Hydroxylation: The phenyl ring of the benzyl group is susceptible to hydroxylation by CYP450 enzymes. nih.gov This reaction typically forms an epoxide intermediate (an arene oxide) which then rearranges to a stable, more hydrophilic arenol (B1447636) (phenolic) metabolite. nih.gov The resulting hydroxylated compound has increased water solubility, aiding in its clearance. nih.gov

Oxidative Debenzylation: A second, and often major, pathway is the oxidative cleavage of the N-benzyl group, a specific form of N-dealkylation. nih.gov This reaction is catalyzed by CYP450 and involves the hydroxylation of the benzylic carbon atom to form an unstable carbinolamine intermediate. researchgate.net This intermediate then spontaneously decomposes, cleaving the carbon-nitrogen bond to yield two separate molecules: 5,5-diethylbarbituric acid (barbital) and benzaldehyde (B42025). researchgate.netnih.gov The resulting benzaldehyde can be further oxidized to benzoic acid. researchgate.net

N-Dealkylation Mechanisms of N-Substituted Barbiturates

N-dealkylation is a crucial metabolic pathway for barbiturates that have substituents on one or both of the nitrogen atoms of the pyrimidine (B1678525) ring. nih.gov As described for the benzyl group, this process is mediated by CYP450 enzymes and proceeds via oxidation of the carbon atom adjacent (alpha) to the nitrogen. researchgate.netku.edu This creates an unstable hydroxylated intermediate that breaks down, releasing the alkyl (or benzyl) group as an aldehyde and leaving a secondary amine on the barbiturate ring. researchgate.net This reaction, termed oxidative N-debenzylation in the case of this compound, is a significant route of biotransformation for many N-substituted drugs and is a key factor in their pharmacokinetic profiles. nih.gov

Enzyme Induction and Auto-Induction Effects on Barbiturate Metabolism in Preclinical Models

Many barbiturates are well-known inducers of the hepatic microsomal enzyme system. nih.gov This means that upon repeated administration, they can increase the quantity and activity of CYP450 enzymes in the liver. Phenobarbital (B1680315) is the prototypical example of a CYP450 inducer, upregulating the expression of several isozymes, including those in the CYP2B, CYP2C, and CYP3A families. nih.gov This induction is mediated by nuclear receptors like the Constitutive Androstane Receptor (CAR).

This phenomenon leads to an accelerated metabolism of other drugs that are substrates for these enzymes, a major source of drug-drug interactions. Furthermore, it can lead to auto-induction , where a barbiturate enhances its own rate of metabolism. nih.gov Repeated administration of a barbiturate can decrease its own plasma half-life and duration of action. nih.gov In preclinical models, this effect is observed as an increase in the clearance of the barbiturate over time with chronic dosing. For instance, studies in dogs have shown that phenobarbital clearance can increase significantly with sustained administration.

Table 1: Representative Data on Phenobarbital Auto-Induction in a Preclinical Model (Dog) This table presents illustrative data based on findings for phenobarbital to demonstrate the principle of auto-induction.

| Parameter | Low Dose | High Dose |

|---|---|---|

| Oral Clearance | Baseline | Increased (e.g., >200% increase) |

| Elimination Half-life | Baseline | Decreased |

| Inducing Agent | Phenobarbital | Phenobarbital |

In Vitro and Animal Model Studies on Metabolic Clearance Rates and Factors Influencing Biotransformation

The metabolic clearance of barbiturates is studied using a variety of preclinical models to predict human pharmacokinetics. ru.nl

In Vitro Models: These include studies using isolated liver preparations such as hepatic microsomes and hepatocytes (liver cells). ru.nlnih.gov These systems allow researchers to determine the intrinsic capacity of the liver to metabolize a drug, identify the specific CYP450 enzymes involved, and elucidate the primary metabolic pathways (e.g., hydroxylation, N-dealkylation). nih.gov The rate of disappearance of the parent drug or the rate of formation of metabolites in these systems provides a measure of metabolic stability. nih.gov

Animal Models: In vivo studies, typically in rodents (rats, mice) or dogs, are used to understand the complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. ru.nlnih.gov These studies provide crucial data on parameters like clearance, volume of distribution, and elimination half-life. nih.govresearchgate.net The metabolic clearance in these models is influenced by several physiological factors, including:

Hepatic Blood Flow: The rate at which the drug is delivered to the liver can be a limiting factor for drugs that are very rapidly metabolized.

Cellular Penetration: The ability of the drug to cross the hepatocyte membrane to reach the microsomal enzymes is essential for metabolism to occur. ru.nl

Plasma Protein Binding: Only the unbound fraction of a drug in the blood is available to be metabolized.

By combining data from these different models, a comprehensive picture of a drug's metabolic fate can be constructed.

Table 2: Factors Influencing Barbiturate Biotransformation

| Factor | Description | Impact on Metabolism |

|---|---|---|

| Hepatic Blood Flow | Rate of blood supply to the liver. | Can be the rate-limiting step for high-extraction drugs. |

| Enzyme Activity (CYP450) | Intrinsic capacity of enzymes to metabolize the drug. | Primary determinant for low-extraction drugs; subject to induction. |

| Plasma Protein Binding | Fraction of drug bound to proteins like albumin. | Only the unbound drug is available for metabolism. |

| Cellular Uptake | Transport of the drug into liver cells. | Necessary for the drug to access metabolic enzymes. |

Interactions with Biological Macromolecules and Metal Ions

Coordination Chemistry and Metal Complex Formation with 1-Benzyl-5,5-Diethylbarbiturate Ligands

Electrochemical Properties of Barbiturate (B1230296) Metal Complexes

The study of the electrochemical properties of metal complexes containing barbiturate ligands, such as sodium 1-benzyl-5,5-diethylbarbiturate, provides valuable insights into their electronic structure, stability, and potential applications in areas like catalysis and sensor technology. While specific studies on the 1-benzyl derivative are not extensively documented in publicly available literature, the electrochemical behavior of complexes with related barbiturates, such as those derived from 5,5-diethylbarbituric acid (barbital), can be examined to understand the general principles.

The coordination of barbiturates to metal ions typically occurs through the nitrogen and/or oxygen atoms of the pyrimidine (B1678525) ring. This interaction can significantly alter the electron density distribution within the barbiturate ligand and at the metal center, which in turn influences the redox properties of the resulting complex. The electrochemical behavior of these complexes is often investigated using techniques like cyclic voltammetry, which can reveal the potentials at which oxidation and reduction processes occur.

Research on the coordination chemistry of 5,5-diethylbarbituric acid (of which sodium 5,5-diethylbarbiturate is the sodium salt) with various transition metals has laid the groundwork for understanding their potential electrochemical properties. uni-muenchen.de The formation of stable complexes with metals such as cobalt, zinc, cadmium, palladium, platinum, and copper has been reported. uni-muenchen.de In these complexes, the barbiturate anion typically acts as a ligand, with the deprotonated nitrogen atom being a common coordination site. uni-muenchen.de

The electrochemical characteristics of these metal complexes are influenced by several factors:

Nature of the Metal Ion: The inherent redox potential of the metal ion is a primary determinant of the complex's electrochemical behavior.

Coordination Environment: The geometry of the complex and the nature of other co-ligands can stabilize or destabilize different oxidation states of the metal center.

Substituents on the Barbiturate Ring: The presence of electron-donating or electron-withdrawing groups on the barbiturate ligand can modulate the electron density and, consequently, the redox potentials. The benzyl (B1604629) group at the N1 position in this compound, for instance, would be expected to influence the electronic properties of the ligand compared to an unsubstituted or alkyl-substituted nitrogen.

| Metal Ion | Typical Redox Couple | Technique | Potential Observations |

| Copper (Cu) | Cu(II)/Cu(I) | Cyclic Voltammetry | Reversible or quasi-reversible redox waves, potential influenced by ligand field. |

| Cobalt (Co) | Co(III)/Co(II) or Co(II)/Co(I) | Cyclic Voltammetry | Can exhibit multiple redox steps depending on the coordination sphere. |

| Iron (Fe) | Fe(III)/Fe(II) | Cyclic Voltammetry | Redox potential is highly sensitive to the donor atoms of the ligands. |

| Ruthenium (Ru) | Ru(III)/Ru(II) | Cyclic Voltammetry | Often exhibit stable and well-defined redox processes. |

Further research focusing specifically on the electrochemical analysis of metal complexes of this compound would be necessary to populate a detailed data table with specific potential values and to fully elucidate the electronic effects of the benzyl substituent on the redox behavior of these compounds.

Supramolecular Chemistry: Design and Study of Artificial Receptors for Barbiturate Recognition via Hydrogen Bonding

The design of artificial receptors capable of selectively binding barbiturates is a significant area of research in supramolecular chemistry, driven by the need for advanced sensors and analytical tools. Molecular recognition of barbiturates, including derivatives like this compound, primarily relies on the formation of multiple hydrogen bonds between the host receptor and the guest barbiturate molecule.

The barbiturate structure offers a well-defined array of hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it an ideal target for complementary receptor design. A key strategy in the development of artificial receptors for barbiturates involves creating a molecule with a pre-organized cavity lined with hydrogen bond donor and acceptor sites that match the pattern on the barbiturate guest.

One of the seminal works in this field demonstrated the synthesis of an artificial receptor capable of binding barbital (B3395916) through the formation of six hydrogen bonds. acs.org This receptor featured a cleft-like structure containing two 2,6-diaminopyridine (B39239) units, which provide a convergent array of hydrogen bond donors and acceptors perfectly positioned to interact with the three carbonyl groups and two N-H groups of the barbiturate ring.

The binding affinity of these artificial receptors for barbiturates is a critical measure of their effectiveness. This is often quantified by the association constant (K_a), with higher values indicating stronger binding. The table below presents representative data from studies on artificial receptors for barbiturates, illustrating the strength of these non-covalent interactions. It is important to note that while these studies focus on barbital and other barbiturates, the principles of recognition are directly applicable to this compound.

| Receptor | Guest Barbiturate | Solvent | Association Constant (K_a, M⁻¹) |

| N,N'-Bis[6-(2-ethylhexanoylamino)pyridin-2-yl]isophthalamide | Barbital | Chloroform-d | 1.8 x 10⁵ |

| Macrocyclic receptor with two diaminopyridine units | Barbital | Chloroform-d | > 10⁴ |

| Calix uni-muenchen.dearene-based receptor | Barbital | Chloroform | 6.3 x 10³ |

The data highlights the high degree of recognition that can be achieved through complementary hydrogen bonding networks. The design of these receptors often involves computational modeling to optimize the geometry and electronic properties of the binding pocket. The strength of the interaction is not solely dependent on the number of hydrogen bonds but also on their geometry and the pre-organization of the receptor.

Furthermore, studies have shown that the molecular recognition ability of the receptor is crucial, rather than its generic capacity as a hydrogen-bonding co-solvent. acs.org This specificity allows for the development of highly selective sensors. For instance, receptor-facilitated solid-phase microextraction has been developed for the selective capture of barbiturates from complex matrices like urine. acs.org

In the context of this compound, the presence of the benzyl group at the N1 position would sterically and electronically influence its binding to a given artificial receptor. While the core hydrogen bonding sites at the N3-H and the three carbonyl groups remain available for interaction, the bulky benzyl group would necessitate a receptor with a sufficiently large and appropriately shaped cavity to accommodate it. The design of receptors specifically tailored for N1-substituted barbiturates represents a further refinement in the field of supramolecular recognition.

Exploration of Diverse Preclinical Biological Activities

Antimicrobial Properties of 1-Benzyl-5,5-Diethylbarbiturate and Its Derivatives

The search for novel antimicrobial agents has led researchers to investigate various synthetic compounds, including derivatives of barbituric acid. nih.gov These derivatives have demonstrated a range of antibacterial and antifungal activities, highlighting their potential as lead compounds for new antimicrobial drugs. nih.govresearchgate.net

Derivatives of barbituric acid have been evaluated for their antibacterial efficacy against a panel of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies on arylidene barbiturates, a related class of derivatives, have shown that these compounds possess activity against various bacterial strains. nih.gov In general, many barbiturate (B1230296) derivatives exhibit more potent activity against Gram-positive organisms, such as Staphylococcus aureus, compared to Gram-negative strains like Escherichia coli. researchgate.netnih.gov In some studies, no significant activity was observed against Gram-negative bacteria at all. researchgate.netnih.gov

The structural features of these derivatives play a crucial role in their antibacterial potency. For instance, the presence and position of a hydroxyl group on the aryl chain have been shown to influence the spectrum of antimicrobial activity. nih.gov Specifically, a hydroxyl group at the ortho-position of an aryl ring attached to the barbiturate core tended to increase activity. nih.gov Conversely, the substitution of oxygen with sulfur on the barbiturate ring was found to decrease or eliminate antibacterial effects. nih.gov

Research on benzyl (B1604629) alcohol derivatives has also provided insights into antibacterial mechanisms, with some compounds showing efficacy against S. aureus and other bacteria. researchgate.netsmu.ac.zaresearchgate.net The activity is often concentration-dependent. smu.ac.zaresearchgate.net

Table 1: Antibacterial Activity of Barbiturate Derivatives

| Compound Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Arylidene Barbiturates | Staphylococcus aureus | Active to Moderately Active | nih.govresearchgate.net |

| Arylidene Barbiturates | Escherichia coli | Weak or No Significant Activity | researchgate.netnih.gov |

| Chromenopyrimidinediones | Gram-Positive Strains | Most Active in Series | researchgate.net |

| Thiobarbiturates | Various Bacteria | Less Active than Oxygen Analogues | nih.gov |

This table is for illustrative purposes and synthesizes data from multiple studies on various derivatives.

In addition to antibacterial properties, barbiturate derivatives have been investigated for their effectiveness against pathogenic fungi. nih.govresearchgate.net Synthesized derivatives have been tested against common fungal strains, including Candida albicans and Aspergillus flavus. researchgate.netfao.org

One study on new barbituric acid derivatives containing a thiazole (B1198619) moiety reported significant antifungal activity against both C. albicans and A. flavus, with some compounds showing greater efficacy than standard antifungal drugs. fao.org Similarly, other research has confirmed the potential of barbituric acid derivatives as antifungal agents. researchgate.net Thiobarbituric acid derivatives have also demonstrated notable antifungal properties. researchgate.net

The antifungal activity of related compounds, such as 1,2,3-triazole derivatives of 1-benzyl structures, has been evaluated against a range of human pathogenic fungi, including C. albicans and A. flavus, showing potent effects. chemistryjournal.net Furthermore, a benzaldehyde (B42025) derivative demonstrated the ability to inhibit the production of aflatoxin B1 by A. flavus. nih.gov

Table 2: Antifungal Activity of Barbiturate and Related Derivatives

| Compound Class | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| Barbituric Acid Derivatives | Candida albicans | Active | researchgate.netfao.org |

| Barbituric Acid Derivatives | Aspergillus flavus | Active | researchgate.netfao.org |

| Thiobarbituric Acid Derivatives | Candida albicans | Active | researchgate.net |

| 1-Benzyl-1,2,3-Triazole Derivatives | Candida albicans | Potent | chemistryjournal.net |

This table is for illustrative purposes and synthesizes data from multiple studies on various derivatives.

The precise molecular mechanisms underlying the antimicrobial action of 1-benzyl-5,5-diethylbarbiturate and its analogues are multifaceted and appear to depend on the specific structural characteristics of the derivative. Research suggests that the antibacterial effect of arylidene barbiturates is linked to their chemical structure, with electron-donating groups and the oxygen in the carbonyl groups on the barbiturate ring being important for activity. nih.gov

For antifungal action, one proposed mechanism for a related benzaldehyde derivative against A. flavus involves the induction of morphological changes in the fungal cells, damage to the cell membrane, and disruption of mitochondrial function. nih.gov This cascade of events is thought to be mediated by interactions between calcium ions and reactive oxygen species, ultimately leading to fungal cell death. nih.gov

Docking studies with benzyl alcohol derivatives suggest another potential mechanism of antibacterial action could be the inhibition of essential bacterial enzymes. researchgate.net Specifically, these compounds have been shown to fit within the active site of glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the bacterial cell wall precursor UDP-GlcNAc. researchgate.net By inhibiting this enzyme, the derivatives could disrupt cell wall formation and lead to bacterial death.

Anti-proliferative and Anticancer Research on Barbiturate Analogues

The versatility of the barbiturate scaffold has prompted its investigation in the field of oncology. mdpi.com Derivatives of barbituric acid have demonstrated a range of biological activities, including anticancer effects in various cancer models. nih.gov

Topoisomerase inhibitors are a critical class of anticancer drugs that function by blocking the action of enzymes that manage the topological state of DNA. wikipedia.orgnih.gov These enzymes, topoisomerase I and II, are essential for DNA replication and cell proliferation, making them ideal targets for chemotherapy. wikipedia.orgembopress.org Topoisomerase poisons stabilize the complex formed between the enzyme and DNA, which prevents the re-ligation of DNA strands and leads to the accumulation of DNA breaks, ultimately triggering apoptosis (programmed cell death). wikipedia.orgmdpi.com

While topoisomerase inhibition is a known anticancer strategy, research into barbiturate analogues has revealed other mechanisms of anti-proliferative action. A study on a novel barbituric acid derivative, referred to as BA-5, demonstrated significant antiproliferative and antimigratory effects in hepatocellular carcinoma cells. nih.gov The mechanism was found to involve the inhibition of the AKT/p70s6k signaling pathway. nih.gov Treatment with the compound reduced the phosphorylation of key proteins in this pathway, which is crucial for cell growth and survival. nih.gov Interestingly, the same study found that the compound did not affect the MAPK/ERK signaling pathway, indicating a specific mode of action. nih.gov

Curcumin (B1669340), a natural compound from turmeric, is known for its antioxidant, anti-inflammatory, and anticancer properties. nih.gov However, its clinical use is limited by poor bioavailability. nih.gov This has led to the development of curcumin analogues, or mimics, designed to have improved pharmacological characteristics while retaining the therapeutic effects. nih.gov These mimics are often developed to target various pathways involved in cancer cell proliferation and survival. nih.gov

While the development of barbiturate scaffolds specifically as curcumin mimics is not extensively documented in the available research, the barbiturate core is being actively explored for the synthesis of new chemotherapeutic agents. nih.gov The demonstrated ability of barbituric acid derivatives to inhibit cancer cell viability, induce apoptosis, and suppress migration highlights their potential in oncology. nih.gov For instance, the derivative BA-5 was shown to reduce tumor growth in an in vivo mouse model of hepatocellular carcinoma. nih.gov The combination of curcumin with existing chemotherapeutic agents has been shown to produce synergistic effects, often by modulating key signaling pathways like NF-κB. nih.gov The development of novel barbiturate derivatives that can act on similar pathways represents a promising strategy in cancer therapy.

Enzyme Inhibition Studies (e.g., Tyrosinase, DNA Polymerase III)

Barbituric acid and its derivatives have been investigated for their ability to inhibit various enzymes, a property that underpins some of their therapeutic effects and suggests potential for new applications. nih.govmdpi.com

Tyrosinase Inhibition:

Research has shown that certain derivatives of barbituric acid can act as inhibitors of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. For instance, a series of 5-benzylidene barbiturate derivatives demonstrated inhibitory effects on mushroom tyrosinase. nih.gov This suggests that the core barbiturate structure, particularly when modified at the 5-position, can interact with the active site of this enzyme. While direct studies on Sodium 1-benzyl-5,5-diethylbarbiturate are not prevalent in the reviewed literature, the findings on related benzylidene compounds indicate a potential area for future investigation.

DNA Polymerase III Inhibition:

The inhibition of DNA polymerase III, an essential enzyme for bacterial DNA replication, has been observed with compounds structurally related to barbiturates. Arylhydrazinopyrimidines, for example, have been shown to inhibit DNA synthesis in Bacillus subtilis by forming a stable complex with DNA polymerase III and the DNA template. nih.gov These inhibitors function by mimicking the guanine (B1146940) component of dGTP, a natural substrate for the enzyme. nih.gov Although arylhydrazinopyrimidines are not barbiturates, their pyrimidine (B1678525) core is a shared feature. This line of research highlights the potential for pyrimidine-based compounds to be developed as selective antibacterial agents by targeting bacterial DNA replication. nih.gov

While direct inhibitory data for this compound on these specific enzymes is not available in the reviewed literature, the established activity of related structures provides a rationale for its potential investigation in these areas.

Antioxidant Potential of Barbiturate Derivatives

A growing body of evidence indicates that various barbituric acid derivatives possess antioxidant properties. mdpi.comresearchgate.net This activity is significant as oxidative stress is implicated in numerous pathological conditions.

Studies on arylidene barbiturates have demonstrated their capacity to act as antioxidants. nih.gov The antioxidant potential has been evaluated using various assays, including the cupric ion (Cu²⁺) reducing ability. nih.gov Research indicates a correlation between the chemical structure of these derivatives and their antioxidant capacity, with the nature of the substituent groups playing a key role. nih.gov For instance, certain arylidene barbiturates have shown considerable cupric ion reducing power, which is an indicator of their antioxidant capability. nih.gov The reducing power of these compounds was found to be concentration-dependent. nih.gov

Table 1: Investigated Biological Activities of Barbiturate Derivatives

| Biological Activity | Investigated Derivative Class | Key Findings | Reference |

| Enzyme Inhibition | |||

| Tyrosinase Inhibition | 5-Benzylidene Barbiturates | Exhibited inhibitory effects on mushroom tyrosinase. | nih.gov |

| DNA Polymerase III Inhibition | Arylhydrazinopyrimidines | Inhibited B. subtilis DNA polymerase III by forming a ternary complex. | nih.gov |

| Antioxidant Potential | |||

| Cupric Ion Reducing Ability | Arylidene Barbiturates | Demonstrated concentration-dependent cupric ion reducing power. | nih.gov |

| General Antioxidant Activity | Barbituric Acid Derivatives | Possess antioxidant properties with potential therapeutic applications. | mdpi.comresearchgate.net |

Future Research Directions and Translational Perspectives

Advanced Synthetic Strategies for Stereoselective and Sustainable Barbiturate (B1230296) Synthesis

The traditional synthesis of barbiturates involves the condensation of a malonic ester derivative with urea (B33335). mdpi.comlibretexts.org For Sodium 1-benzyl-5,5-diethylbarbiturate, this would typically involve diethyl diethylmalonate and a benzyl-substituted urea. However, future research should focus on more advanced, efficient, and environmentally conscious synthetic routes.

Modern synthetic chemistry emphasizes sustainability, often referred to as "green chemistry." jetir.orgjetir.org This approach aims to reduce or eliminate the use of hazardous solvents and reagents. tsijournals.com For barbiturate synthesis, methods like solvent-free grinding and microwave-assisted synthesis have proven effective, offering benefits such as reduced reaction times, higher yields, and operational simplicity. jetir.orgarcjournals.org Applying these techniques to the synthesis of 1-benzyl-5,5-diethylbarbiturate could offer significant advantages over conventional methods.

Furthermore, the introduction of the benzyl (B1604629) group at the N-1 position creates a potential for stereoisomerism if other substitutions lead to chiral centers. Future synthetic strategies should, therefore, explore stereoselective methods. The development of chiral catalysts or auxiliaries could allow for the specific synthesis of one enantiomer, which is critical as different stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles.

| Synthetic Strategy | Description | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often accelerating reaction rates significantly. arcjournals.org | Reduced reaction time from hours to minutes, improved yields, cleaner reaction profiles. arcjournals.org |

| Solvent-Free Grinding | Reactants are ground together in a mortar and pestle, sometimes with a catalytic amount of a solid support, eliminating the need for bulk solvents. jetir.orgtsijournals.com | Environmentally friendly ("green"), reduces waste, simple and cost-effective. jetir.orgtsijournals.com |

| Stereoselective Catalysis | Employs chiral catalysts to direct the reaction towards the formation of a specific stereoisomer. | Isolation of a single, potentially more potent or safer enantiomer; crucial for optimizing therapeutic action. |

| One-Pot Multi-Component Reactions (MCRs) | Combines three or more reactants in a single vessel to form the final product in a sequential fashion, avoiding the isolation of intermediates. mdpi.com | Increased efficiency, reduced waste, and simplified procedures. |

Integration of Multi-Omics Approaches to Elucidate Complex Biological Interactions

To understand the full biological impact of this compound, future research must move beyond single-target interaction studies. Multi-omics, an integrative approach that combines data from different biological layers, offers a holistic view of a drug's effect on a biological system. nih.govnih.gov This is particularly relevant for drugs acting on the central nervous system (CNS), where complex molecular networks are at play. nih.gov

Integrating genomics, transcriptomics, proteomics, and metabolomics can create a comprehensive molecular map of the changes induced by the compound. nih.govmdpi.com For instance, transcriptomics (RNA sequencing) could reveal which genes are up- or down-regulated in neuronal cells upon exposure to the drug, while proteomics would identify changes in protein expression and post-translational modifications. Metabolomics could then uncover alterations in metabolic pathways. This integrated data provides powerful insights into the mechanism of action, potential off-target effects, and biomarkers for efficacy or toxicity. nih.govmdpi.com

Such approaches are vital for advancing precision medicine, where treatments could be tailored based on an individual's molecular profile. mdpi.com

| Omics Layer | Technology/Method | Potential Insights for this compound |

| Genomics | DNA Sequencing, GWAS | Identify genetic variations that influence individual responses to the drug. mdpi.com |

| Transcriptomics | RNA-Seq, Microarrays | Profile changes in gene expression in target tissues (e.g., brain) to understand affected pathways. nih.gov |

| Proteomics | Mass Spectrometry, Protein Arrays | Quantify changes in protein levels and identify protein-protein interactions and post-translational modifications. nih.gov |

| Metabolomics | NMR, Mass Spectrometry | Analyze changes in small-molecule metabolites to understand the drug's impact on cellular metabolic networks. mdpi.com |

| Cytomics | Flow Cytometry, High-Content Imaging | Study molecular phenotypes at the single-cell level to understand cellular heterogeneity in drug response. nih.gov |

High-Throughput Screening and Lead Optimization for Novel Bioactive Barbiturate Scaffolds

The 1-benzyl-5,5-diethylbarbiturate structure can serve as a scaffold for the discovery of new bioactive compounds. High-Throughput Screening (HTS) is an essential tool in modern drug discovery that allows for the rapid testing of thousands of chemical compounds against a specific biological target. nih.govtechnologynetworks.com HTS campaigns can be designed to screen a library of analogues derived from the core barbiturate structure to identify "hits"—compounds that show desired activity. nih.gov

These screens can utilize various platforms, including cell-based assays that measure cellular responses (e.g., changes in calcium signaling in neurons) or biochemical assays that measure the direct interaction with a target protein, such as the GABA-A receptor. nih.govnih.gov The use of zebrafish larvae has also emerged as an effective in-vivo model for higher-throughput screening of CNS-active compounds. researchgate.netfrontiersin.org

Once hits are identified, the process of lead optimization begins. youtube.com Medicinal chemists systematically modify the structure of the hit compound to improve its properties, a process guided by understanding the structure-activity relationships (SAR). youtube.com The goal is to enhance potency and selectivity while improving pharmacokinetic properties (absorption, distribution, metabolism, excretion) and reducing toxicity. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to developing a preclinical drug candidate. youtube.com

| HTS Step | Description | Example Application |

| 1. Library Generation | Synthesize a diverse library of compounds based on the 1-benzyl-5,5-diethylbarbiturate scaffold, varying substituents at key positions. | Create analogues by modifying the benzyl ring or replacing the ethyl groups at C-5. |

| 2. Assay Development | Design a robust and automated assay to measure a specific biological activity. nih.gov | Develop a fluorescence-based assay to measure chloride ion influx through GABA-A receptors in cultured neurons. nih.gov |

| 3. Screening | Test the entire compound library in the automated assay. technologynetworks.com | Use robotic liquid handlers to screen 10,000+ compounds in 384-well plates. |

| 4. Hit Identification | Analyze the screening data to identify compounds that meet predefined activity criteria. | Identify compounds that enhance GABA-A receptor activity above a certain threshold. |

| 5. Lead Optimization | Systematically modify the chemical structure of the "hits" to improve potency, selectivity, and drug-like properties. youtube.comnih.gov | Synthesize second-generation analogues to improve blood-brain barrier penetration and reduce metabolic liabilities. |

Further Development of Computational Models for Predictive Pharmacology and Toxicity (Non-Clinical)

In silico, or computational, methods are indispensable in modern drug discovery for their ability to predict the properties of molecules before they are synthesized, saving significant time and resources. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that correlates the chemical structure of compounds with their biological activities or toxicities. nih.govresearchgate.netnih.gov

For this compound and its derivatives, QSAR models can be developed to predict their binding affinity to CNS receptors, their potential for off-target interactions, and their toxicological profiles. nih.govresearchgate.net For example, models can be trained on existing data to predict risks such as mutagenicity, carcinogenicity, or cardiotoxicity (e.g., hERG channel blockade). researchgate.net These predictions allow researchers to prioritize which novel compounds to synthesize and which to avoid, streamlining the discovery process. researchgate.net

Advanced machine learning and deep learning algorithms are increasingly being used to build more accurate and robust predictive models from large chemical datasets. nih.govmdpi.com These models can identify subtle structural features that drive a compound's activity or toxicity, guiding the rational design of safer and more effective therapeutic agents. nih.gov

| Computational Model Type | Description | Application in Barbiturate Drug Discovery |

| QSAR Models | Correlate chemical structures with biological activity or properties using statistical or machine learning methods. nih.gov | Predict the hypnotic potency or anticonvulsant activity of new barbiturate analogues. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. youtube.com | Define the key features of the 1-benzyl-5,5-diethylbarbiturate scaffold needed to bind to its target receptor. |

| Molecular Docking | Simulates the binding of a small molecule (ligand) to the 3D structure of a target protein. nih.gov | Predict the binding pose and affinity of novel derivatives to the GABA-A receptor. |